2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol
Description
Contextualization within Modern Chemical Research Paradigms
Significance of Pyridine (B92270) and Ethanolamine (B43304) Scaffolds in Advanced Organic Synthesis
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. ijnrd.org It is a ubiquitous structural feature in a vast array of natural products, including vitamins and alkaloids, and is a key component in over 7,000 existing pharmaceutical compounds. nih.gov In organic synthesis, pyridine and its derivatives are exceptionally versatile. They serve not only as reagents and solvents but also as foundational frameworks for constructing complex molecules. nih.govnih.gov The nitrogen atom imparts unique electronic properties to the ring, making it susceptible to specific chemical modifications and a valuable ligand for metal catalysts. nih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the properties of molecules for applications in medicine and materials science. innovations-report.comresearchgate.net
Similarly, the ethanolamine scaffold is a fundamental building block in both biochemistry and industrial chemistry. As a primary component of phospholipids, it is integral to the structure of cellular membranes. arxiv.org In the realm of synthetic chemistry, ethanolamine and its derivatives are used in the production of a wide range of products, including emulsifiers, detergents, and pharmaceuticals. nih.gov Their bifunctional nature, possessing both an amino group and a hydroxyl group, allows for diverse chemical transformations and makes them valuable precursors in the synthesis of more complex molecules and polymers. acs.org
Interdisciplinary Relevance in Functional Materials Science and Catalysis
The unique characteristics of pyridine and ethanolamine scaffolds extend their relevance beyond organic synthesis into interdisciplinary fields like materials science and catalysis. Pyridine derivatives are extensively used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, due to their distinct electronic and optical properties. nih.govnih.govrsc.org The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine-containing molecules excellent ligands in catalysis. unimi.it These ligands can influence the reactivity and selectivity of metal catalysts in a wide array of chemical transformations. unimi.itnih.gov
Ethanolamine-derived compounds also play a role in catalysis, often as ligands for metal complexes that drive various chemical reactions. nih.gov The ability of the ethanolamine moiety to chelate (bind to a metal ion in two or more places) through its nitrogen and oxygen atoms can stabilize metal centers and promote catalytic activity. This dual functionality is highly valued in the design of catalysts for specific industrial processes.
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-(5-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-10(4-5-12)8-3-2-7(6-9-8)11(13)14/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDFZGHBZLEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180617 | |
| Record name | 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25948-15-6 | |
| Record name | 2-[Methyl(5-nitro-2-pyridinyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.039 | |
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Rationale for Comprehensive Academic Investigation of the Compound S Properties and Reactivity
The molecule 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol represents a compelling subject for academic study due to its unique combination of functional groups. It merges the electron-deficient, aromatic pyridine (B92270) ring with the flexible, functional ethanolamine (B43304) side chain. The specific substitutions on this molecule further enhance its scientific interest:
Nitro Group (-NO2): The presence of a strong electron-withdrawing nitro group at the 5-position of the pyridine ring significantly alters the electronic properties of the molecule. This can lead to interesting optical, electrochemical, and reactive characteristics. Such nitro-aromatic compounds are often investigated for applications in nonlinear optics, as chromophores in dyes, or as precursors for creating amine derivatives through reduction. researchgate.net
Tertiary Amino Bridge: The N-methyl-amino group acts as a bridge connecting the pyridine and ethanolamine components. The tertiary nature of this amine influences its basicity and nucleophilicity compared to primary or secondary amines. ncert.nic.in
Hydroxyl Group (-OH): The terminal hydroxyl group on the ethanolamine chain provides a reactive site for further chemical modification, such as esterification or etherification. It also offers a potential coordination site for metal ions and can participate in hydrogen bonding, influencing the compound's physical properties and molecular interactions.
Scope and Research Focus for a Scholarly Article on 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to this compound simplifies the target molecule into readily available starting materials. This process is guided by identifying strategic bond disconnections that lead to stable and commercially accessible precursors.
The most logical retrosynthetic disconnection for this compound is the carbon-nitrogen bond between the pyridine (B92270) ring and the secondary amine. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the forward synthetic step. The electron-withdrawing nitro group (-NO₂) at the 5-position of the pyridine ring strongly activates the 2-position for nucleophilic attack, making this a highly effective synthetic strategy.
This disconnection yields two key building blocks:
An electrophilic pyridine derivative: 2-chloro-5-nitropyridine (B43025).
A nucleophilic amino alcohol: 2-(methylamino)ethanol, also known as N-methylethanolamine.
The forward reaction involves the displacement of the chloride from 2-chloro-5-nitropyridine by the secondary amine of N-methylethanolamine. This reaction typically requires heat and may be performed with or without a solvent. An acid scavenger, such as a tertiary amine or an excess of the nucleophile, is often used to neutralize the hydrochloric acid (HCl) byproduct.
The feasibility of a large-scale synthesis relies heavily on the commercial availability, cost, and purity of the starting materials. For the synthesis of this compound, the key precursors are readily accessible.
2-Chloro-5-nitropyridine: This compound is a stable, solid material available from various chemical suppliers. It is typically sold as a white to pale yellow crystalline powder with high purity levels, often exceeding 99% as determined by gas chromatography (GC). Its role as an intermediate in the synthesis of various pharmaceuticals and other fine chemicals ensures its continued commercial availability.
N-Methylethanolamine (2-(Methylamino)ethanol): This precursor is a widely used industrial chemical, available in large quantities. It is a colorless to light-yellow liquid that is completely miscible with water. Commercial grades are available with purities of 98% or higher. Its bifunctional nature, possessing both amine and alcohol groups, makes it a versatile building block in chemical synthesis.
| Compound Name | Structure | CAS Number | Molecular Formula | Typical Purity | Physical State |
|---|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | ![]() | 4548-45-2 | C₅H₃ClN₂O₂ | >99% | White to pale yellow solid |
| N-Methylethanolamine | ![]() | 109-83-1 | C₃H₉NO | ≥98% | Colorless to light yellow liquid |
Optimized Reaction Conditions and Process Parameters for Synthesis
Optimizing reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring an efficient and scalable process. Studies on analogous compounds, such as the non-nitrated 2-[N-methyl-N-(2-pyridyl)amino]ethanol, provide significant insights into the effects of temperature, solvent, and catalysts.
The SNAr reaction for the synthesis of N-aryl aminoethanols is highly sensitive to process conditions.
Temperature: Elevated temperatures are generally required to drive the reaction to completion. For the synthesis of the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol, batch reactions have been successfully conducted at temperatures between 120 °C and 140 °C. In continuous-flow microreactors, a wider range of 120 °C to 160 °C has been explored, with higher temperatures significantly increasing the reaction rate and yield. This demonstrates that temperature is a critical parameter for controlling reaction efficiency.
Solvent: While many SNAr reactions are conducted in polar aprotic solvents, studies on the non-nitrated analogue have shown that the reaction can be performed effectively without any solvent ("neat" conditions). This approach is highly advantageous as it simplifies work-up and reduces chemical waste. If a solvent is required, options could include alcohols like ethanol (B145695) or isopropanol, which have been used in similar pyridine functionalization reactions. The choice of solvent can sometimes influence selectivity and prevent side reactions.
Catalyst: The reaction between 2-chloro-5-nitropyridine and N-methylethanolamine is often self-catalyzed by the basicity of the amine reactant, which also serves to neutralize the HCl byproduct, particularly when used in excess. The reaction mechanism is considered a concerted nucleophilic aromatic substitution. In some related synthetic procedures, non-nucleophilic bases or catalysts can be employed to enhance reaction rates or improve yields.
| Parameter | Batch Process | Continuous-Flow Microreactor |
|---|---|---|
| Temperature | 120 - 140 °C | 120 - 160 °C |
| Solvent | None (neat) | None (neat) |
| Reaction Time / Residence Time | Several hours | Minutes |
| Yield | Good | Excellent (higher at elevated temperatures) |
| Productivity | Lower | Significantly higher |
The principles of green chemistry provide a framework for designing
Advanced Purification Methodologies and Scale-Up Considerations
Chromatographic Techniques for High-Purity Isolation
High-purity isolation of this compound is critical for its subsequent applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of polar organic compounds such as the title compound. sigmaaldrich.comhplc.eunih.gov The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. sigmaaldrich.comresearchgate.net
A typical RP-HPLC method for the purification of this compound would involve a gradient elution. This technique gradually increases the concentration of an organic solvent (the strong eluent), such as acetonitrile (B52724) or methanol, in the aqueous mobile phase. This gradient ensures the efficient elution of the target compound while separating it from both more polar and less polar impurities. The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of the amino group and reducing tailing. hplc.eunih.gov
Illustrative RP-HPLC Purification Parameters:
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 20 µL |
This is an interactive data table. You can sort and filter the data.
Crystallization Strategies for Enhanced Product Quality
Crystallization is a crucial final step for obtaining highly pure this compound in a stable, solid form. The choice of solvent is paramount for successful crystallization. A suitable solvent system should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, facilitating high recovery of the purified product upon cooling.
For N-aryl-N-methylethanolamine derivatives, mixed solvent systems often provide the optimal conditions for crystal growth. A common strategy involves dissolving the crude product in a good solvent, such as ethanol or acetone, at an elevated temperature, followed by the gradual addition of a poor solvent (an anti-solvent), like water or hexane, until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can promote the formation of well-defined crystals. Seeding the solution with a small crystal of the pure compound can also induce crystallization and improve the crystal quality.
Potential Solvent Systems for Crystallization:
Ethanol/Water
Acetone/Hexane
Isopropanol/Heptane
Dichloromethane/Hexane
Impurity Profiling and Purity Assessment Techniques
A comprehensive impurity profile is essential for ensuring the quality and safety of any chemical compound intended for further use. ijprajournal.com Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for the identification and quantification of impurities in pharmaceutical intermediates. ijprajournal.comresolvemass.ca This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. resolvemass.ca
For this compound, an impurity profiling method would aim to detect and identify potential process-related impurities and degradation products. Process-related impurities could include unreacted starting materials such as 2-chloro-5-nitropyridine and N-methylethanolamine, or by-products from side reactions. Degradation products might arise from the decomposition of the target molecule under various stress conditions (e.g., acid, base, heat, light).
An LC-MS method would typically employ a similar reversed-phase column and gradient elution as the preparative HPLC method, but on an analytical scale. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides mass-to-charge ratio (m/z) information for the eluting peaks, enabling the identification of known impurities by their molecular weight and facilitating the structural elucidation of unknown impurities through fragmentation analysis (MS/MS). enovatia.com
Commonly Monitored Potential Impurities:
| Impurity Name | Potential Origin |
| 2-Chloro-5-nitropyridine | Unreacted starting material |
| N-Methylethanolamine | Unreacted starting material wikipedia.org |
| 2-(5-Nitropyridin-2-yl)amino]ethanol | Demethylation product |
| Dimeric species | Side reaction product |
This is an interactive data table. You can sort and filter the data.
Design and Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies
Isotopically labeled analogues of this compound, particularly those incorporating deuterium (B1214612) (²H or D), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. wikipedia.orgchemicalsknowledgehub.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered, providing insights into bond-breaking steps. nih.gov
The synthesis of a deuterated analogue of the target compound can be approached by utilizing deuterated starting materials. For instance, to introduce deuterium on the N-methyl group, deuterated N-methylethanolamine (CD₃NHCH₂CH₂OH) could be used in the initial nucleophilic aromatic substitution reaction. Alternatively, deuterated methylating agents can be employed in the synthesis of the N-methylaminoethanol precursor. researchgate.net
For labeling the ethanol backbone, deuterated ethylene (B1197577) oxide or 2-aminoethanol could be employed. Labeling of the pyridine ring is more challenging but can be achieved through hydrogen-isotope exchange reactions on the pyridine ring itself or a suitable precursor, often catalyzed by a metal such as palladium or Raney nickel in the presence of a deuterium source like D₂O. nih.govx-chemrx.com
Proposed Synthetic Route for a Deuterated Analogue:
A potential route to synthesize 2-[N-(methyl-d₃)-N-(5-nitro-2-pyridyl)amino]ethanol would involve the reaction of 2-chloro-5-nitropyridine with commercially available N-(methyl-d₃)ethanolamine in the presence of a suitable base.
Reaction Scheme:
2-Chloro-5-nitropyridine + CD₃NHCH₂CH₂OH → 2-[N-(methyl-d₃)-N-(5-nitro-2-pyridyl)amino]ethanol + HCl
The progress and purity of the synthesized deuterated analogue would be confirmed by mass spectrometry, which would show the expected increase in molecular weight, and by ¹H NMR spectroscopy, where the signal corresponding to the N-methyl group would be absent.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for an unambiguous assignment of all atomic resonances.
While specific experimental data for this compound is not widely available in published literature, a theoretical analysis based on established chemical shift principles allows for the prediction of its NMR characteristics.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment of Resonances
To resolve spectral overlap and definitively assign proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques correlate signals based on through-bond scalar couplings.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would be expected to show a correlation between the two methylene (B1212753) groups of the ethanol moiety (-CH₂-CH₂-). It would also reveal couplings between the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a crucial step in assigning the ¹³C spectrum. For instance, the proton signal for the N-methyl group would show a correlation to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular structure, especially for connecting fragments separated by quaternary carbons or heteroatoms. For example, the N-methyl protons would be expected to show correlations to the carbon of the adjacent methylene group and the C2 carbon of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: This data is theoretical and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)
| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| Pyridine Ring | |||
| C2 | - | ~158.0 | H7, H3 |
| C3 | ~8.10 (dd) | ~135.0 | C2, C4, C5 |
| C4 | ~7.80 (dd) | ~125.0 | C3, C5, C6 |
| C5 | - | ~140.0 | H3, H4, H6 |
| C6 | ~9.00 (d) | ~145.0 | C2, C4, C5 |
| Substituents | |||
| C7 (-N-CH₃) | ~3.20 (s) | ~40.0 | C2, C8 |
| C8 (-N-CH₂-) | ~3.80 (t) | ~55.0 | C7, C9 |
| C9 (-CH₂-OH) | ~3.95 (t) | ~60.0 | C8, OH proton |
dd = doublet of doublets, d = doublet, s = singlet, t = triplet
Solid-State NMR for Polymorphic and Amorphous Form Characterization
To date, there are no specific studies published in the scientific literature detailing the solid-state NMR analysis of this compound. However, this technique would be invaluable if the compound were found to exist in different solid forms, such as polymorphs or amorphous states. Solid-state NMR can distinguish between different crystalline arrangements by detecting subtle changes in the chemical shifts and relaxation times of the nuclei, which are influenced by the local molecular packing and intermolecular interactions.
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Similarly, there is no published research on the dynamic NMR (DNMR) studies of this specific compound. DNMR would be a powerful tool to investigate conformational dynamics, such as restricted rotation around the N-C(aryl) bond. The presence of the bulky nitro group and the N-methyl substituent could create a significant energy barrier to rotation. By monitoring changes in the NMR spectrum at different temperatures, it would be possible to determine the coalescence temperature and calculate the activation energy (ΔG‡) for this rotational process, providing insight into the molecule's flexibility and conformational preferences in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. Furthermore, by inducing fragmentation of the molecule, the resulting pattern of fragment ions offers a roadmap to its structural connectivity.
Ionization Techniques (e.g., ESI, APCI, MALDI) and Adduct Formation
The choice of ionization technique is crucial for successfully analyzing a compound by mass spectrometry. For a polar molecule like this compound, Electrospray Ionization (ESI) would be a highly suitable method. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode, with minimal in-source fragmentation. Other potential adducts that might be observed include the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, depending on the purity of the sample and solvents used.
Table 2: Predicted Exact Masses of Common Adducts of this compound (C₈H₁₁N₃O₃)
| Adduct | Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₂N₃O₃⁺ | 198.0873 |
| [M+Na]⁺ | C₈H₁₁N₃O₃Na⁺ | 220.0693 |
| [M+K]⁺ | C₈H₁₁N₃O₃K⁺ | 236.0432 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting daughter ions provide definitive structural information. While experimental MS/MS data is not available, a predictive fragmentation pattern can be proposed based on the known fragmentation pathways of related chemical structures.
Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the ethanolamine (B43304) side chain.
Cleavage of the N-C bond: Scission of the bond connecting the ethanolamine side chain to the pyridine ring.
Loss of the nitro group (-46 Da): Fragmentation involving the nitro functional group.
Table 3: Predicted Major Daughter Ions from MS/MS Fragmentation of [C₈H₁₂N₃O₃]⁺ (Note: This data is theoretical and based on general fragmentation rules. Relative abundances are not predicted.)
| Proposed Daughter Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Fragment |
| 180.0767 | H₂O | C₈H₁₀N₃O₂⁺ |
| 167.0716 | CH₂OH | C₇H₉N₃O₂⁺ |
| 152.0662 | NO₂ | C₈H₁₂N₂O⁺ |
| 138.0505 | C₂H₄O (Acetaldehyde) | C₆H₈N₃O⁺ |
The systematic analysis of these daughter ions allows for the confident confirmation of the proposed molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular and intramolecular interactions. For this compound, these techniques would provide a detailed fingerprint of its molecular structure.
The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its constituent functional groups. Based on studies of analogous compounds, such as 2-N-phenylamino-methyl-nitro-pyridine isomers, a detailed assignment of these vibrational modes can be predicted. nih.gov
The primary functional groups and their expected vibrational frequencies include:
Nitro Group (NO₂): The nitro group vibrations are particularly prominent in the IR spectrum. The asymmetric stretching (νₐₛ(NO₂)) typically appears as a strong band in the 1578–1434 cm⁻¹ region, while the symmetric stretching (νₛ(NO₂)) is found between 1373–1156 cm⁻¹. nih.gov Other characteristic vibrations include the scissoring (δ(NO₂)) and wagging (ω(NO₂)) modes. nih.gov
Amino Group (C-N): The stretching vibrations of the tertiary amino group (C-N) would be coupled with other skeletal vibrations of the molecule.
Pyridyl Group (C=C, C=N, C-H): The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Ethanol Moiety (-CH₂-, -OH): The hydroxyl group (-OH) stretching vibration is a key feature, typically appearing as a broad band in the 3500-3200 cm⁻¹ region in the IR spectrum, with its position and shape being highly sensitive to hydrogen bonding. The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range, as well as bending (scissoring and wagging) vibrations at lower frequencies.
A hypothetical data table of characteristic IR and Raman band assignments for this compound, based on analogous compounds, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H stretch | 3500-3200 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H stretch | 2950-2850 | Medium | Medium |
| C=C, C=N stretch (pyridine) | 1600-1400 | Strong | Strong |
| NO₂ asymmetric stretch | 1578-1434 | Very Strong | Weak |
| NO₂ symmetric stretch | 1373-1156 | Strong | Medium |
| C-O stretch | 1260-1050 | Strong | Medium |
| NO₂ scissoring | ~850 | Medium | Weak |
| NO₂ wagging | ~725 | Medium | Weak |
The presence of both a hydroxyl group (-OH) as a hydrogen bond donor and several potential acceptor sites (the nitro group's oxygen atoms, the pyridine nitrogen, and the tertiary amine nitrogen) suggests that this compound is capable of forming significant intermolecular and potentially intramolecular hydrogen bonds.
The broadness of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. The extent of this broadening and the shift of the band to lower wavenumbers can provide information about the strength of these interactions. In the solid state, it is plausible that the hydroxyl group of one molecule forms a hydrogen bond with the nitro group or the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or more complex networks.
Intramolecular hydrogen bonding could also occur between the hydroxyl group and the nitrogen of the pyridine ring or an oxygen of the nitro group, leading to the formation of a five- or six-membered ring. This would be reflected in the vibrational spectra by a sharper O-H band at a lower frequency than that expected for a free hydroxyl group. Studies on related aminopyridine derivatives have shown that N-H···O hydrogen bonds involving a nitro group are a critical factor in stabilizing the molecular framework. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Crystal Packing
To perform a single-crystal X-ray diffraction study, a suitable single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced.
The refinement process involves optimizing the structural model to best fit the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. A hypothetical table of crystal data and structure refinement parameters, based on what would be expected for a compound of this nature, is provided below.
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₁₁N₃O₃ |
| Formula weight | 197.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.418 |
| Absorption coefficient (mm⁻¹) | 0.112 |
| F(000) | 416 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2145 [R(int) = 0.035] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this compound. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. These different crystalline forms would exhibit distinct solid-state properties, including melting point, solubility, and stability. X-ray powder diffraction (XRPD) is a key technique for identifying and distinguishing between different polymorphic forms.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Given the hydrogen bonding capabilities of the title compound, it could potentially form co-crystals with other molecules that have complementary functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the chromophores present and the electronic structure of the compound.
For this compound, the primary chromophore is the 5-nitro-2-aminopyridine moiety. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. nih.gov The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are lower in energy and result in weaker absorption bands at longer wavelengths.
The position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. The electronic absorption profile of related 2-N-phenylamino-methyl-nitro-pyridine derivatives shows broad absorption spanning the 200–600 nm wavelength region, which is characteristic of electronic transitions within the π-system of the pyridine ring and charge-transfer interactions involving the nitro-chromophore. nih.gov
A hypothetical data table summarizing the expected electronic transitions is provided below.
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |
| ~250 | ~15,000 | π→π | Pyridine ring |
| ~350 | ~8,000 | π→π | Nitro-aminopyridine system |
| ~420 | ~1,000 | n→π* | Nitro group |
Characterization of the Nitro-Pyridyl Moiety's Electronic Properties
The electronic properties of the nitro-pyridyl moiety within this compound are significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO2). This substituent profoundly alters the electron density distribution across the pyridine ring through both inductive and resonance effects. The presence of the nitro group, particularly at the 5-position, enhances the electrophilic character of the pyridyl ring, which can be probed by various spectroscopic techniques.
Spectroscopic analysis, including UV-visible and NMR spectroscopy, is instrumental in delineating these electronic characteristics. In UV-visible spectroscopy, the electronic transitions associated with the nitro-pyridyl moiety are expected to exhibit characteristic absorption bands. The position and intensity of these bands are sensitive to the electronic environment and can provide qualitative and quantitative information about the intramolecular charge transfer interactions.
Solvent Effects on Absorption Maxima and Band Shapes
The interaction between a solute and the surrounding solvent molecules can induce notable changes in the electronic absorption spectra of a compound, a phenomenon known as solvatochromism. For this compound, the polarity of the solvent is anticipated to have a discernible impact on the absorption maxima (λmax) and the shape of the absorption bands.
To systematically investigate these solvent effects, the UV-visible absorption spectrum of the compound would be recorded in a series of solvents with varying polarities. The observed shifts in λmax can provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity typically suggests a π→π* transition where the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift may indicate a transition where the ground state is more stabilized by polar solvents.
Table 1: Hypothetical Solvent Effects on the Absorption Maxima of this compound Note: The following data is illustrative and intended to represent the type of results expected from solvatochromism studies. Actual experimental values are required for a definitive analysis.
| Solvent | Polarity Index | Absorption Maximum (λmax, nm) |
| n-Hexane | 0.1 | 380 |
| Dichloromethane | 3.1 | 395 |
| Acetone | 5.1 | 405 |
| Ethanol | 5.2 | 410 |
| Acetonitrile | 5.8 | 415 |
| Dimethyl Sulfoxide | 7.2 | 425 |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Purity and Thermal Stability Assessment
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby providing a crucial measure of its purity. For this compound, with a molecular formula of C8H11N3O3, the theoretical elemental composition can be calculated. Experimental determination of the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match these theoretical values to confirm the compound's identity and purity.
Table 2: Elemental Analysis Data for C8H11N3O3
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 48.73 | Data not available |
| Hydrogen (H) | 5.62 | Data not available |
| Nitrogen (N) | 21.31 | Data not available |
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperature and the presence of any volatile components. For this compound, TGA would reveal the temperature at which the compound begins to degrade, offering insights into its thermal robustness.
Table 3: Summary of Analytical and Thermal Data Note: The TGA data presented is hypothetical and serves as an example of expected findings.
| Analysis | Parameter | Result |
| Elemental Analysis | Molecular Formula | C8H11N3O3 |
| Molecular Weight | 197.19 g/mol | |
| Thermogravimetric Analysis | Onset of Decomposition | e.g., 250 °C |
| Major Mass Loss | e.g., 250-400 °C |
Lack of Publicly Available Computational Data for this compound
Despite a thorough search of scientific databases and scholarly articles, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. Consequently, the generation of an in-depth article covering its electronic structure, molecular geometry, and spectroscopic properties as determined by computational chemistry methods is not feasible at this time.
While research on structurally similar compounds, such as various nitropyridine derivatives, has been conducted using methods like Density Functional Theory (DFT), this information cannot be accurately extrapolated to the specific molecular structure of this compound. Computational studies are highly specific to the molecule , and even minor structural changes can significantly alter the electronic and geometric properties.
The requested article outline, focusing on:
Computational Chemistry and Theoretical Investigations of 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol
Spectroscopic Property Prediction and Validation against Experimental Data
Simulated Vibrational Spectra (IR/Raman) and Assignment
requires specific output data from quantum chemical calculations performed on 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol. This includes optimized coordinates, molecular orbital energies, electrostatic potential values, calculated NMR chemical shifts, and computed vibrational frequencies, none of which were found in the public domain.
Therefore, until specific computational studies on this compound are performed and published, a scientifically accurate and detailed article as per the user's request cannot be constructed.
UV-Vis Absorption Maxima and Oscillator Strengths Prediction
Theoretical predictions of the ultraviolet-visible (UV-Vis) absorption spectra for this compound are crucial for understanding its electronic properties. These predictions are typically performed using quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT). The calculations can elucidate the nature of electronic transitions, which are often characterized by their absorption maxima (λmax) and oscillator strengths (f), a theoretical measure of the transition probability.
For molecules with similar chromophoric systems, like nitro-substituted pyridines, the absorption spectra are dominated by π→π* and n→π* electronic transitions. nih.gov The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the pyridine (B92270) ring leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.
The predicted UV-Vis spectrum for this compound would likely show strong absorption bands in the UV-Vis region. The primary transitions are expected to involve the highest occupied molecular orbital (HOMO), localized mainly on the amino group and the pyridine ring, and the lowest unoccupied molecular orbital (LUMO), predominantly centered on the nitro-substituted pyridine ring. nih.gov The energy difference between these orbitals largely determines the position of the main absorption band. Solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), can significantly influence the predicted λmax values. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for a Model Nitro-Pyridine System
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | 350-450 | > 0.1 | HOMO → LUMO (π→π*, ICT) |
| S0 → S2 | 280-320 | > 0.05 | π→π* |
| S0 → S3 | 240-270 | > 0.01 | π→π* |
Note: This table represents typical predicted values for similar nitro-substituted aminopyridine compounds and serves as an illustrative example.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and solvation behavior of this compound over time. bonvinlab.org By simulating the movement of atoms based on a classical force field, MD provides a detailed picture of the molecule's dynamic behavior in various environments.
Analysis of Intramolecular Rotations and Conformational Flexibility
The conformational landscape of this compound is defined by the rotational freedom around several key single bonds, including the C-N bond linking the ethanolamine (B43304) side chain to the pyridine ring and the C-C and C-O bonds within the side chain. Quantum chemical studies on similar small, flexible aminoalcohols have shown that the conformational space is governed by a delicate balance of non-covalent interactions, such as intramolecular hydrogen bonds, and steric hindrance. nih.gov
For the target molecule, a key conformational feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the nitro group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion. nih.gov This analysis helps in understanding which shapes the molecule is likely to adopt in different phases.
Investigation of Intermolecular Interactions in Condensed Phases
In condensed phases, such as in a solvent like ethanol (B145695) or water, the interactions between the solute and solvent molecules are critical. MD simulations can explicitly model these interactions, providing insights into the solvation structure and dynamics. researchgate.netnih.gov The simulation can reveal the arrangement of solvent molecules around different parts of the solute, such as the polar nitro and hydroxyl groups and the aromatic pyridine ring.
The ethanolamine side chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. ikifp.edu.pl Similarly, the nitro group's oxygen atoms are potent hydrogen bond acceptors. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. This data helps explain the molecule's solubility and how the solvent influences its conformation and reactivity. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis for Model Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and characterizing transition states.
Theoretical Studies on Nucleophilic Aromatic Substitution (SNAr) Pathways of the Pyridine Ring
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. wikipedia.orgnih.gov In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org
Theoretical studies can model the SNAr mechanism, which generally proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com
Addition Step: A nucleophile attacks the carbon atom attached to the leaving group (ipso-carbon), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The nitro group, particularly when positioned ortho or para to the site of attack, is highly effective at stabilizing this intermediate by delocalizing the negative charge. masterorganicchemistry.com
Elimination Step: The leaving group departs, restoring the aromaticity of the ring.
Computational modeling can determine the activation energies for both steps. For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com Transition state analysis provides the geometry and energy of the highest point along the reaction pathway, which is crucial for predicting reaction rates.
Proton Transfer Dynamics and Acid-Base Equilibria
The ethanolamine moiety of the molecule contains both an acidic proton (on the hydroxyl group) and basic sites (the amino and pyridine nitrogen atoms). Computational methods can investigate proton transfer dynamics, which are fundamental to understanding the molecule's acid-base properties. siftdesk.org
Ab initio molecular dynamics can simulate the explicit transfer of a proton, for instance, from the hydroxyl group to a nearby solvent molecule or another basic site within the molecule. chemrxiv.org The activation barrier for such a proton transfer can be calculated, defining the kinetics of the process. siftdesk.org Furthermore, quantum chemical calculations can predict the pKa values associated with the acidic and basic sites. This involves calculating the Gibbs free energy change for the deprotonation and protonation reactions, often in conjunction with a solvation model to account for the significant effect of the solvent on acid-base equilibria. rsc.org These theoretical pKa values help to predict which form of the molecule (neutral, protonated, or deprotonated) will predominate at a given pH.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Ethanol |
Applications of 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol in Advanced Materials and Catalysis
Coordination Chemistry and Ligand Design for Transition Metal Catalysis
The use of pyridine-containing ligands is well-established in transition metal catalysis, where the nitrogen atom of the pyridine (B92270) ring and other nearby heteroatoms can coordinate with a metal center. jscimedcentral.comnih.gov The structure of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol, featuring a pyridyl nitrogen, an amino nitrogen, and a hydroxyl oxygen, suggests its potential as a tridentate or bidentate ligand for forming stable complexes with various transition metals. rsc.org The strong electron-withdrawing nature of the nitro group would significantly influence the electronic properties of the pyridine ring, affecting the stability and reactivity of any potential metal complex.
Synthesis and Characterization of Metal Complexes with this compound Ligands
Currently, there are no specific studies in the provided search results detailing the synthesis and characterization of metal complexes explicitly using this compound as a ligand.
Generally, the synthesis of such complexes would involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, nickel, cobalt, or palladium) in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netias.ac.in The mixture is often heated under reflux to facilitate the reaction. jscimedcentral.com
Characterization of any resulting complexes would typically involve the following techniques:
FTIR Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of the pyridine ring, N-O of the nitro group, and O-H of the ethanol group).
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the complex in solution, with coordination causing shifts in the signals of protons and carbons near the binding sites. nih.gov
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex. ias.ac.in
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. ias.ac.in
Evaluation of Catalytic Activity in Organic Transformations (e.g., C-C coupling, oxidation, reduction)
There is no specific research available that evaluates the catalytic activity of metal complexes derived from this compound.
Hypothetically, complexes involving this ligand could be investigated as catalysts in several key organic transformations:
C-C Coupling Reactions: Palladium or nickel complexes could be tested in reactions like the Suzuki or Heck couplings. The electronic properties imparted by the nitro group could modulate the reactivity of the metal center during the catalytic cycle.
Oxidation Reactions: Manganese, cobalt, or copper complexes are often used in oxidation catalysis. The ligand could stabilize the metal in various oxidation states required for these transformations.
Reduction Reactions: The biocatalytic reduction of nitroarenes is a significant area of research, often employing nitroreductase enzymes. researchgate.net While not a direct application of a metal complex, this highlights the reactivity of the nitro group itself. Metal complexes are also widely used for the catalytic reduction of various functional groups. rsc.org
Investigation of Ligand-Enabled Selectivity and Reaction Mechanisms in Catalytic Cycles
Without experimental data on catalytic activity, any discussion of reaction mechanisms remains speculative. The ligand's structure could influence selectivity in several ways. The steric bulk around the metal center, dictated by the ligand's coordination geometry, could control substrate access, leading to regioselectivity or stereoselectivity. The electron-withdrawing nitro group would make the pyridine ring electron-deficient, which in turn affects the electron density at the metal center. This electronic tuning is crucial in steps like oxidative addition and reductive elimination within a catalytic cycle. dalalinstitute.com
Integration into Functional Polymeric Architectures
The bifunctional nature of this compound, possessing a reactive hydroxyl group and an aromatic ring system, makes it a candidate for incorporation into polymeric materials.
Use as a Monomer or Cross-linking Agent in Polymer Synthesis
No specific polymers synthesized from this compound as a monomer or cross-linker are described in the available literature.
Theoretically, the hydroxyl group could be used for polymerization through several routes:
As a Monomer: It could react with compounds like diisocyanates to form polyurethanes or with diacids/diacyl chlorides to form polyesters. The bulky, functional side group would be incorporated along the polymer backbone.
As a Cross-linking Agent: If blended with a polymer containing reactive sites (e.g., carboxylic acid groups), the hydroxyl group of the compound could form covalent bonds between polymer chains, often with thermal or catalytic activation. wikipedia.orgexpresspolymlett.com This process increases the rigidity and thermal stability of the material. wikipedia.org
Development of Luminescent Polymers and Chemo-sensors (Non-biological applications)
There is no available research on the development of luminescent polymers or non-biological chemosensors derived specifically from this compound.
However, the general field of chemosensors often utilizes functional molecules that can interact with an analyte to produce a detectable signal, such as a change in color or fluorescence. acs.org The pyridine and nitro-aromatic moieties are known chromophores. Polymers incorporating this compound could potentially act as chemosensors if the binding of an analyte (e.g., a metal ion) to the pyridyl-amino-ethanol portion were to cause a change in the electronic structure, thereby altering its optical properties. mdpi.comjakubdostalek.cz The development of such materials would involve synthesizing the polymer and then studying its spectroscopic response to various analytes.
Role as a Precursor or Building Block in Advanced Organic Synthesis
The compound this compound is a versatile precursor in advanced organic synthesis due to its distinct functional groups: a secondary amine, a primary alcohol, an electron-deficient nitropyridine ring, and a reducible nitro group. These features allow for its strategic use in constructing a variety of complex molecular architectures.
Strategic Derivatization and Functionalization for Novel Chemical Scaffolds
The inherent reactivity of the multiple functional groups within this compound allows for a wide range of chemical modifications. This strategic derivatization is key to developing novel chemical scaffolds for various applications in medicinal chemistry and materials science. nih.gov The primary sites for functionalization are the hydroxyl group, the N-methylamino group, and the nitro group.
The hydroxyl group can be readily converted into esters, ethers, or halides, providing a handle for further coupling reactions. The secondary amine can undergo acylation, alkylation, or be incorporated into heterocyclic systems. The nitro group is particularly important as it can be reduced to an amino group, which dramatically alters the electronic properties of the pyridine ring and provides a new site for derivatization, such as diazotization or amide bond formation. google.commdpi.com This transformation is crucial for building more complex molecular systems.
The pyridine ring itself, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of additional functional groups. This multi-faceted reactivity enables chemists to systematically modify the molecule's structure to fine-tune its properties for specific applications. nih.gov
Below is a table summarizing potential derivatization strategies for creating new chemical scaffolds.
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Scaffold Feature |
| Hydroxyl (-OH) | Esterification | Acyl chlorides or carboxylic acids with a coupling agent (e.g., DCC) | Introduction of ester moieties for property modulation |
| Etherification | Alkyl halides with a base (e.g., NaH) | Formation of ether linkages for building larger molecules | |
| N-Methylamino | Acylation | Acid chlorides or anhydrides in the presence of a base | Creation of amide-containing structures |
| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | Extension of the N-alkyl chain | |
| Nitro (-NO₂) | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal reductants (e.g., SnCl₂) | Formation of an amino group, enabling further functionalization |
| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | Substitution of ring protons or other leaving groups (if present) |
This interactive table is based on established principles of organic synthesis applied to the functional groups present in the molecule.
Application in the Asymmetric Synthesis of Complex Chiral Molecules
Chiral 1,2-amino alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors for chiral ligands, auxiliaries, and biologically active molecules. rsc.orgnih.gov While direct applications of this compound in asymmetric synthesis are not extensively documented, its structure is analogous to scaffolds used in the creation of complex chiral molecules.
The synthesis of enantiopure compounds often relies on starting materials with pre-existing stereocenters or on catalysts that can induce chirality. nih.gov The amino alcohol moiety in this compound can be a target for chiral resolution or asymmetric synthesis itself, yielding enantiomerically pure forms that can then be elaborated into more complex structures.
For instance, the vicinal amino alcohol structure is a key component in many pharmacologically relevant compounds. rsc.org Methodologies such as the nitro-Mannich (aza-Henry) reaction are used to create β-nitroamines, which are precursors to vicinal amino alcohols and can be synthesized with high stereoselectivity using chiral catalysts. nih.gov Derivatives of the title compound could potentially be synthesized via such routes to control the stereochemistry at the ethanol backbone. Once obtained in a chirally pure form, the compound could serve as a scaffold where the pyridine and amino groups act as coordination sites for metals in asymmetric catalysis.
Formation of Macrocyclic Structures and Cages through Condensation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal building block for the synthesis of macrocycles through condensation reactions. mdpi.com Macrocyclic compounds are of significant interest due to their unique host-guest binding capabilities and their prevalence in natural products with potent biological activity. core.ac.uk
Condensation reactions, such as esterification or amidation, with complementary difunctional molecules (e.g., diacyl chlorides or dicarboxylic acids) can lead to the formation of large ring structures. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization. The rigidity of the pyridine unit can act as a "turn" element, pre-organizing the linear precursor for macrocyclization. nih.gov
The general strategy involves a stepwise or one-pot reaction where the amino alcohol is reacted with a linker molecule containing two electrophilic sites. The resulting linear precursor can then undergo an intramolecular reaction to close the ring. The nitro group can be retained to influence the electronic properties of the macrocycle or reduced to an amine for further modification of the macrocyclic structure.
Photo-responsive Materials and Photochemistry
The photochemistry of aromatic nitro compounds is a well-established field, characterized by processes such as photo-induced electron transfer and the formation of reactive intermediates upon irradiation. iupac.org The presence of both a nitro group (an electron acceptor) and an amino group (an electron donor) on the same aromatic ring system in this compound suggests a rich potential for photochemical and photo-responsive applications.
Studies on Photochromism and Photo-induced Electron Transfer Processes
Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While spirobenzopyrans are classic examples, the fundamental mechanism often involves significant electronic rearrangement. google.com
More directly relevant to the title compound is the phenomenon of Photo-induced Electron Transfer (PET). In molecules containing both an electron-donating and an electron-accepting moiety, excitation with light can cause an electron to transfer from the donor to the acceptor, creating a charge-separated state. nih.govrsc.org In this compound, the N-methylamino group can act as the electron donor and the nitro-pyridine system as the electron acceptor.
Upon photoexcitation, an intramolecular PET process can occur, leading to a transient charge-transfer state. This process is highly sensitive to the local environment, such as solvent polarity. Such properties are foundational for the development of fluorescent probes and sensors. rsc.orguniversite-paris-saclay.fr The efficiency of PET can be influenced by the distance and orientation between the donor and acceptor groups.
| Photochemical Process | Description | Key Molecular Features | Potential Application |
| Photo-induced Electron Transfer (PET) | Light-induced transfer of an electron from the amino group (donor) to the nitropyridine moiety (acceptor). | Donor-Acceptor architecture | Molecular switches, fluorescent sensors |
| Photochromism | Reversible light-induced change in color and absorption spectrum. | Potential for structural isomerization upon excitation. | Optical data storage, smart materials |
| Intersystem Crossing | Transition from an excited singlet state to a triplet state. | Common in nitroaromatic compounds. acs.org | Photosensitizers, photodynamic therapy |
This interactive table summarizes potential photochemical behaviors based on the compound's structural motifs.
Generation of Reactive Intermediates for Material Modification
The photolysis of aromatic nitro compounds can lead to the formation of various reactive intermediates. iupac.org Irradiation of nitropyridine N-oxides, for example, is known to produce transient intermediates like oxaziridines, which can rearrange to other products. acs.orgwur.nl The photochemistry of the nitro group itself can involve rearrangement to a nitrite (B80452) ester, which can then cleave to form radical species. iupac.org
These photogenerated reactive intermediates, such as radicals or nitrenes (if the nitro group is reduced to an azide (B81097) and then photolyzed), can be harnessed for material modification. For example, they can initiate polymerization reactions, cross-link polymer chains, or graft onto surfaces to alter their chemical and physical properties. The ability to trigger these reactions with light allows for high spatial and temporal control, which is advantageous in applications like photolithography and the fabrication of microelectronics. The study of related compounds like 1- and 2-Methyl-5-aminotetrazoles also shows the generation of reactive intermediates like nitrile imines and diazirines upon UV excitation. researchgate.net
Mechanistic Investigations of Reactivity and Transformation Pathways of 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol
Electron Transfer and Redox Properties of the Nitro Pyridine (B92270) Moiety
The electrochemical behavior of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol is largely dictated by the nitro pyridine moiety. The pyridine ring, being an electron-deficient aromatic system, is made significantly more so by the presence of the strongly electron-withdrawing nitro group at the C-5 position. This electronic feature is central to its redox properties.
The nitro group can undergo reduction through a series of electron and proton transfer steps. In electrochemical studies of related nitroaromatic compounds, the reduction process is often observed to proceed via a one-electron transfer to form a nitro radical anion. This initial step is typically followed by further reduction to a nitroso, hydroxylamino, and ultimately an amino group. The precise reduction potentials are highly dependent on the solvent, pH, and the nature of the electrode surface. wpmucdn.com
Table 1: Representative Redox Events for Related Pyridine Compounds
| Compound | Redox Event | Potential (V) vs. Ref. | Technique | Notes |
|---|---|---|---|---|
| Co(tpy)₂₂ | Ligand Reduction | Multiple Peaks | CV | Data for a terpyridine complex, illustrating typical ligand-based reduction. nih.gov |
| Pyridinium (B92312) | Reduction on Pt | -0.58 vs. SCE | CV | Shows surface-dependent reduction of the pyridinium ion. wpmucdn.com |
This table presents data for related compounds to illustrate the principles of pyridine redox chemistry.
Nucleophilic and Electrophilic Reactivity of the Amino and Hydroxyl Functional Groups
The reactivity of the side chain, specifically the tertiary amino group and the primary hydroxyl group, adds another dimension to the molecule's chemical profile.
Nucleophilic Reactivity: Both the nitrogen of the N-methylamino group and the oxygen of the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic centers.
Amino Group: The tertiary amino group can participate in reactions with various electrophiles. However, its nucleophilicity is considerably modulated by the electronic influence of the 5-nitro-2-pyridyl group. The strong electron-withdrawing effect of this aromatic system reduces the electron density on the amino nitrogen, making it less basic and less nucleophilic compared to a typical alkylamine. Despite this, it can still react with strong electrophiles.
Hydroxyl Group: The primary hydroxyl group is a versatile nucleophile. It can undergo O-alkylation to form ethers or esterification with carboxylic acids (or their derivatives) to form esters. These reactions are fundamental in synthetic organic chemistry and represent potential transformation pathways for the molecule. The rate of these reactions can be enhanced by converting the hydroxyl group into a better nucleophile, for example, by deprotonation with a base to form an alkoxide.
Electrophilic Reactivity: While primarily nucleophilic, the hydroxyl group can be made electrophilic by protonation or conversion to a better leaving group (e.g., a tosylate), facilitating nucleophilic substitution reactions at the adjacent carbon.
The pyridine ring itself, being highly electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). quimicaorganica.org Although the amino group at the C-2 position is not a typical leaving group, the presence of the nitro group at C-5 significantly activates the ring, particularly at the C-6 and C-4 positions, for attack by strong nucleophiles. nih.govuoanbar.edu.iq
Acid-Base Equilibria and Protonation States in Different Media
The molecule possesses multiple sites that can participate in acid-base equilibria: the pyridine ring nitrogen, the tertiary amino nitrogen, and the hydroxyl group. The protonation state of the molecule is therefore highly dependent on the pH of the medium.
Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen is in an sp² hybrid orbital and is available for protonation. libretexts.org The basicity of this nitrogen is significantly reduced by the electron-withdrawing nitro group. For comparison, the pKa of pyridine is 5.2, while the pKa of 3-nitropyridine (B142982) is 0.8.
Tertiary Amino Nitrogen: The exocyclic tertiary amino nitrogen is generally more basic than the pyridine nitrogen in such structures. However, its lone pair can be delocalized into the electron-deficient ring to some extent, which reduces its basicity compared to aliphatic tertiary amines (typical pKa ~10-11).
Hydroxyl Group: The hydroxyl group is the least basic site and is acidic, with an expected pKa similar to that of ethanol (B145695) (around 16). It will only be deprotonated under strongly basic conditions.
The primary site of protonation under acidic conditions is expected to be the exocyclic N-methylamino nitrogen, as it is generally the most basic center in related aminopyridine structures. libretexts.org However, the precise pKa values determine the exact distribution of protonated species at a given pH. A predicted pKa value for the closely related compound 2-[(5-nitro-2-pyridyl)amino]ethanol is 14.47, which likely corresponds to the deprotonation of the hydroxyl group, indicating its very weak acidity. The pKa for the protonated amino group would be much lower.
Table 2: Predicted and Experimental pKₐ Values for 2-[(5-nitro-2-pyridyl)amino]ethanol and Related Compounds
| Compound | Functional Group | Predicted/Experimental pKₐ | Reference |
|---|---|---|---|
| 2-[(5-nitro-2-pyridyl)amino]ethanol | -OH | 14.47 (Predicted) | |
| Pyridine | Pyridinium ion | 5.25 (Experimental) | libretexts.org |
| 3-Nitropyridine | Protonated form | 0.81 (Experimental) | mdpi.com |
| 2-Methylpyridine | Protonated form | 5.96 (Experimental) | charite.de |
This table provides context for the likely acid-base properties of the target compound.
Photochemical Reactivity and Stability Under Irradiation Conditions
Nitroaromatic compounds are known to be photochemically active. The presence of the nitro group on the pyridine ring suggests that this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation.
The photochemical degradation of nitroaromatics can proceed through several mechanisms. One common pathway involves the excitation of the nitro group, which can then abstract a hydrogen atom from an adjacent molecule or from its own side chain, initiating a series of radical reactions. In the case of this molecule, intramolecular hydrogen abstraction from the ethanol side chain is a plausible initial step.
Another potential pathway is photoreduction of the nitro group, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives. Furthermore, the degradation of related compounds like 2-aminoethanol can be initiated by hydroxyl radicals (OH), which can be generated photochemically in environmental systems. researchgate.net The reaction between OH radicals and the aminoethanol side chain would likely lead to its oxidative degradation. The thermolysis and photolysis of 2-nitraminopyridine, a related compound, yield both 3-nitro-2-aminopyridine and 5-nitro-2-aminopyridine, indicating that bond cleavage and rearrangement can occur under energetic conditions. sapub.org
Thermal Degradation and Stability Profiles under Non-Biological Conditions
The thermal stability of this compound is a critical parameter, particularly if the compound is to be used in applications involving elevated temperatures. The presence of a nitro group on an aromatic ring often imparts energetic properties to a molecule and can lead to exothermic decomposition upon heating.
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and associated energy release. For many nitropyridine derivatives, decomposition is often an energetic event initiated by the cleavage of the C-NO₂ bond or by intramolecular redox reactions involving the nitro group and other substituents. mdpi.com
For instance, the thermal decomposition of related energetic materials based on dinitropyrazole shows that the process can be initiated by intramolecular hydrogen transfer from an N-H group to a nitro group. mdpi.com In the subject molecule, a similar intramolecular hydrogen transfer from the hydroxyl group or the N-methyl group to the nitro group could be a potential initial step in the thermal degradation pathway. Another possibility is the degradation of the aminoethanol side chain, which has been studied for other amines used in industrial processes. plos.org The degradation products would likely be complex, arising from fragmentation of the side chain and transformations of the nitro pyridine ring.
Design and Synthesis of Derivatives and Analogues of 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol
Systematic Structural Modifications to the Parent Scaffold
Structural modification of the parent compound is systematically undertaken by altering the pyridine (B92270) ring, modifying the aminoethanol side chain, and introducing isosteric replacements.
The substitution pattern on the pyridine ring significantly influences the molecule's electronic properties. Direct electrophilic nitration of the pyridine ring is often challenging and can result in low yields. researchgate.netnanobioletters.com Therefore, synthetic strategies often involve the nitration of substituted pyridine precursors or the construction of the substituted pyridine ring from acyclic precursors. researchgate.netorganic-chemistry.org
Position of the Nitro Group: The parent compound features a nitro group at the 5-position. Shifting this electron-withdrawing group to other positions, such as the 3- or 4-position, would substantially alter the electron density distribution within the pyridine ring. The synthesis of these isomers typically requires starting from appropriately substituted pyridine precursors, such as 2-chloro-3-nitropyridine (B167233) or 2-chloro-4-nitropyridine, followed by nucleophilic substitution with N-methylethanolamine. The synthesis of 3-nitropyridine (B142982) derivatives can be achieved through methods like the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which then undergoes rearrangement. researchgate.net
Additional Substituents: The introduction of other substituents onto the pyridine ring can further modulate the molecule's properties. Electron-donating groups (e.g., methyl, methoxy) or additional electron-withdrawing groups (e.g., halogens, cyano) can be incorporated. For instance, the synthesis of a 6-methyl analogue could be approached starting from 2-amino-6-methyl-5-nitropyridine. However, steric hindrance between a substituent at the 6-position and the 5-nitro group can force the nitro group out of the plane of the pyridine ring, affecting conjugation. researchgate.net The synthesis of various 2-substituted-5-nitropyridines has been achieved from 5-nitropyridine-2-sulfonic acid. researchgate.net
| Derivative Type | Structural Modification | General Synthetic Precursor | Reference |
|---|---|---|---|
| Isomeric Nitro-analogue | Nitro group at 3-position | 2-Chloro-3-nitropyridine | researchgate.net |
| Isomeric Nitro-analogue | Nitro group at 4-position | 2-Amino-4-nitrotoluene (as part of a multi-step synthesis) | google.com |
| Substituted Analogue | Methyl group at 4- or 6-position | Substituted 2-aminopyridine | nih.gov |
| Substituted Analogue | Halogen (e.g., Cl, F) at various positions | Halogenated 2-chloropyridine | organic-chemistry.org |
The aminoethanol side chain offers multiple points for modification, including the nitrogen atom and the ethanol (B145695) backbone.
Alkylation: The secondary amine in the parent structure can be further alkylated. N-alkylation of similar aminoethanol compounds has been successfully performed with various alcohols over solid acid-base catalysts. researchgate.net For the parent compound, replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl, benzyl) can be achieved through standard alkylation procedures using the corresponding alkyl halides in the presence of a base. This modifies the steric bulk and lipophilicity around the nitrogen center.
Chain Extension: The ethanol chain can be extended to propanol (B110389), butanol, or longer-chain alcohols. This is typically accomplished by using amino alcohols with longer chains during the initial synthesis, for example, by reacting 2-chloro-5-nitropyridine (B43025) with 3-(methylamino)-1-propanol or 4-(methylamino)-1-butanol. Such modifications alter the flexibility and spatial orientation of the side chain.
| Modification Type | Example Derivative | Synthetic Approach | Reference |
|---|---|---|---|
| N-Alkylation | 2-[N-Ethyl-N-(5-nitro-2-pyridyl)amino]ethanol | Reaction with ethyl iodide in the presence of a base. | researchgate.net |
| Chain Extension | 3-[N-Methyl-N-(5-nitro-2-pyridyl)amino]propan-1-ol | Nucleophilic substitution using 3-(methylamino)-1-propanol. | google.com |
| Chain Branching | 1-[N-Methyl-N-(5-nitro-2-pyridyl)amino]propan-2-ol | Nucleophilic substitution using 1-(methylamino)-2-propanol. | researchgate.net |
Isosteric replacement is a key strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved physicochemical characteristics. cambridgemedchemconsulting.com This involves replacing an atom or group of atoms with an alternative that has broadly similar size, shape, and electronic properties. scripps.edu
Nitro Group Isosteres: The highly polar nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2R) group. scripps.edu These replacements maintain the electron-deficient nature of the pyridine ring but alter properties like hydrogen bonding capacity and metabolic stability.
Pyridine Ring Isosteres: The pyridine ring itself can be replaced by other aromatic systems. A common isostere is a phenyl ring, which would remove the nitrogen atom's hydrogen bond accepting capability. Other heterocyclic rings like pyrimidine (B1678525) or thiophene (B33073) can also serve as replacements. cambridgemedchemconsulting.com
Side Chain Isosteres: Within the aminoethanol moiety, the ether-like oxygen can be replaced with sulfur to give a thioethanol derivative, or with a difluoromethylene group (-CF2-), which can act as a bioisostere for an ether oxygen. cambridgemedchemconsulting.comnih.gov
| Original Moiety | Potential Isosteric Replacement | Rationale | Reference |
|---|---|---|---|
| Nitro Group (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Maintains electron-withdrawing character, alters polarity. | scripps.edu |
| Pyridine Ring | Phenyl, Pyrimidine, Thiophene Ring | Alters aromaticity, H-bonding, and overall topology. | cambridgemedchemconsulting.comacs.org |
| Ether Oxygen (-O-) in side chain | Thioether (-S-), Difluoromethylene (-CF2-) | Modifies H-bonding potential and metabolic stability. | cambridgemedchemconsulting.comnih.gov |
| Hydroxyl Group (-OH) | Difluoromethyl (-CF2H) | Acts as a bioisostere with altered electronic properties. | nih.gov |
Comparative Studies on Electronic and Steric Effects of Structural Variations
Every structural modification imparts distinct electronic and steric changes to the parent molecule.
Electronic Effects: The electronic nature of the pyridine ring is dominated by the strong electron-withdrawing effect of the nitro group. Moving the nitro group from the 5-position to the 3-position alters its mesomeric and inductive influence on the 2-amino substituent. Adding further substituents introduces additional electronic perturbations. For example, an electron-donating methyl group at the 4- or 6-position would partially counteract the effect of the nitro group, increasing the electron density of the ring. Conversely, a halogen would further decrease it. Isosteric replacement of the nitro group with a cyano or trifluoromethyl group would also maintain a strong electron-withdrawing effect, but with different magnitudes and contributions from inductive versus resonance effects. scripps.edu
Steric Effects: Modifying the N-alkyl group from methyl to larger groups like ethyl or isopropyl increases the steric bulk around the tertiary amine, which can influence the conformation of the side chain and its interactions. Similarly, extending the ethanol chain to propanol or beyond increases the molecule's flexibility and the volume it occupies. Steric clashes can arise from certain substitution patterns on the pyridine ring, such as the introduction of a bulky substituent at the 6-position adjacent to the amino group, which can restrict bond rotation and affect the planarity of the system. researchgate.net
| Modification | Primary Electronic Effect | Primary Steric Effect | Reference |
|---|---|---|---|
| Move -NO2 from C5 to C3 | Alters resonance/inductive pull on C2-amino group. | Minimal change in overall size. | researchgate.net |
| Add -CH3 at C6 | Electron-donating (inductive/hyperconjugation). | Increased bulk near the side chain attachment point; potential for steric hindrance with the 5-nitro group. | researchgate.net |
| Replace N-Methyl with N-Ethyl | Slightly increased electron-donating effect. | Increased steric bulk at the nitrogen center. | researchgate.net |
| Replace -NO2 with -CN | Strong electron-withdrawing (inductive/resonance). | Reduced bulk compared to nitro group. | scripps.edu |
Elucidation of Structure-Reactivity Relationships in Novel Derivatives
The structural, electronic, and steric variations directly translate into altered chemical reactivity.
The nucleophilicity of the tertiary amine is influenced by the electronic effects of the pyridine ring. A stronger electron-withdrawing substitution pattern on the ring will decrease the electron density on the amino nitrogen, reducing its nucleophilicity and basicity. For instance, an analogue with a 3-nitro group might exhibit lower basicity compared to the parent 5-nitro compound due to the different vector of the electron-withdrawing effect.
The reactivity of the pyridine ring itself towards nucleophilic aromatic substitution (SNAr) is enhanced by the presence of the nitro group. The position of the nitro group directs incoming nucleophiles. In the parent compound, the 5-nitro group activates the 2- and 6-positions. Modifying the substituents will alter the regioselectivity and rate of such reactions.
The reactivity of the terminal hydroxyl group in the side chain (e.g., in acylation or etherification reactions) is less likely to be affected by the electronics of the distant pyridine ring. However, modifications that increase steric hindrance around the side chain could decrease the accessibility of the hydroxyl group to bulky reagents. Understanding these relationships is fundamental for predicting the chemical behavior of newly designed derivatives and for planning multi-step synthetic routes.
Future Research Directions and Emerging Opportunities for 2 N Methyl N 5 Nitro 2 Pyridyl Amino Ethanol
Development of Novel and Sustainable Green Synthetic Methodologies
The synthesis of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol traditionally may involve multi-step processes with potentially hazardous reagents and solvents. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes that are both environmentally benign and economically viable.
Key areas of exploration in green synthesis for this compound could include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. rsc.orgresearchgate.net A potential green synthesis could involve the microwave-assisted N-alkylation of a suitable aminopyridine precursor in an aqueous medium, thereby reducing the reliance on volatile organic solvents. rsc.org
Catalytic N-Alkylation: The development of efficient and reusable catalysts for N-alkylation reactions is a cornerstone of green chemistry. google.com Research could focus on employing heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. google.com Alternative alkylating agents, such as dimethyl carbonate, which is considered a green reagent, could also be investigated.
One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly improve process efficiency and reduce waste. A possible one-pot synthesis for the target molecule could involve the sequential nitration and N-alkylation of a pyridine (B92270) precursor.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While challenging, the exploration of engineered enzymes for the regioselective nitration or N-alkylation of pyridine derivatives could represent a long-term, highly sustainable synthetic strategy.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, reduced solvent use. | Optimization of reaction conditions (temperature, time, power), exploration of aqueous reaction media. rsc.org |
| Catalytic N-Alkylation | Use of reusable catalysts, high selectivity, atom economy. | Development of novel heterogeneous catalysts, use of green alkylating agents. google.com |
| One-Pot Syntheses | Reduced waste, time, and resource efficiency. | Design of compatible reaction steps and conditions for sequential reactions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific nitration and N-alkylation reactions. |
Table 1: Comparison of Potential Green Synthetic Methodologies
Expansion into Advanced Functional Materials and Nanotechnology
The unique structural features of this compound, namely the electron-withdrawing nitro group, the electron-donating amino group, and the pyridine ring, make it an interesting candidate for incorporation into advanced functional materials.
Integration into Supramolecular Assemblies and Metal-Organic Frameworks
The pyridine nitrogen and the nitro group's oxygen atoms can act as coordination sites for metal ions, making this compound a potential building block for supramolecular structures and metal-organic frameworks (MOFs). universityofgalway.ieresearchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net
Future research in this area could involve:
Synthesis of Novel MOFs: The compound could be used as a ligand to synthesize novel MOFs with unique topologies and pore environments. The nitro group could introduce specific functionalities within the pores, potentially enhancing the MOF's properties for applications like CO2 capture. researchgate.net
Luminescent MOFs: Pyridine-containing ligands are known to form luminescent MOFs. The electronic properties of the target molecule could lead to the development of MOFs with interesting photophysical properties for sensing or lighting applications.
Guest-Responsive Materials: The integration of this compound into supramolecular assemblies could lead to materials that respond to external stimuli, such as the presence of specific guest molecules, through changes in their optical or electronic properties.
Exploration of Optoelectronic and Energy Storage Applications
The donor-pi-acceptor (D-π-A) nature of the molecule, with the amino group as the donor and the nitro-pyridine as the acceptor, suggests potential for optoelectronic applications.
Non-Linear Optical (NLO) Materials: Molecules with significant charge transfer characteristics can exhibit NLO properties, which are crucial for applications in telecommunications and optical computing. Theoretical and experimental studies could be conducted to evaluate the NLO properties of this compound.
Organic Light-Emitting Diodes (OLEDs): Substituted pyridine derivatives have been investigated for their use in OLEDs. manipal.edu The fluorescence properties of this compound and its derivatives could be explored for their potential as emissive or charge-transporting materials in OLED devices. manipal.edu
Energy Storage: Pyridine-based materials have been explored as electrode materials for lithium-ion batteries. researchgate.netrsc.orgbohrium.com The redox-active nitro group and the nitrogen-containing heterocyclic ring could potentially contribute to the electrochemical energy storage capacity. Research could focus on incorporating this molecule into polymer backbones or as a component of composite electrode materials for batteries and supercapacitors. researchgate.netresearchgate.net
| Application Area | Key Molecular Features | Potential Research Directions |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen and nitro group as coordination sites. | Synthesis of novel MOFs for gas storage and sensing. universityofgalway.ieresearchgate.net |
| Optoelectronics | Donor-pi-acceptor (D-π-A) structure. | Investigation of non-linear optical properties and use in OLEDs. manipal.edu |
| Energy Storage | Redox-active nitro group and pyridine ring. | Development of electrode materials for batteries and supercapacitors. researchgate.netrsc.org |
Table 2: Potential Applications in Advanced Materials
Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring
To optimize the synthesis of this compound and to gain a deeper understanding of its reaction mechanisms, advanced in situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.govnih.govfrontiersin.org
Future research could employ techniques such as:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the changes in vibrational modes of functional groups throughout the reaction, providing kinetic and mechanistic information. nih.govnih.gov For instance, the disappearance of the N-H stretch of the starting amine and the appearance of new bands corresponding to the product can be monitored in real-time.
In Situ Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing changes in non-polar bonds and aromatic rings. It can provide complementary information to FTIR.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and in situ NMR probes can provide detailed structural information about all species present in the reaction mixture, offering a comprehensive view of the reaction progress.
The data obtained from these in situ techniques can be used to build accurate kinetic models of the reaction, leading to improved process control and optimization.
Application of Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. nih.govnih.govpreprints.orgnih.gov
For this compound, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained on large datasets of molecules to predict a wide range of properties, such as solubility, melting point, and electronic properties. arxiv.orgnih.govaalto.fi This can help in the early-stage assessment of the compound's suitability for specific applications without the need for extensive experimental work.
Synthesis Design and Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule. nih.govmoleculemaker.org These tools can analyze vast reaction databases to identify the most promising reaction steps and starting materials, potentially uncovering more sustainable and cost-effective synthetic pathways.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a large parameter space (e.g., temperature, catalyst loading, reaction time) more efficiently than traditional experimental designs. This can lead to higher yields and purities.
| AI/ML Application | Objective | Potential Impact |
| Property Prediction | To estimate physicochemical and electronic properties. | Faster screening for potential applications, reduced experimental cost. arxiv.orgnih.gov |
| Synthesis Design | To identify novel and efficient synthetic routes. | Discovery of more sustainable and economical synthesis methods. nih.govmoleculemaker.org |
| Reaction Optimization | To find the optimal conditions for a given reaction. | Improved reaction yields, purity, and process efficiency. |
Table 3: Applications of AI and Machine Learning
Q & A
Q. Mitigation Strategies :
- Conduct kinetic studies to identify optimal reaction times.
- Compare multiple purification techniques (e.g., column chromatography vs. recrystallization).
Advanced: What role does this compound play in medicinal chemistry, particularly in antidiabetic drug development?
Answer:
The compound’s aminoethanol-pyridyl structure is a key intermediate in synthesizing thiazolidinedione derivatives like Rosiglitazone, a PPARγ agonist used in diabetes treatment. and highlight its use in forming the critical 4-[2-(N-methyl-N-pyridylamino)ethoxy]benzaldehyde intermediate via nucleophilic substitution .
Methodological Insight :
- Coupling with benzaldehyde derivatives under basic conditions (e.g., KTB in DMF) yields pharmacologically active scaffolds .
- Ensure regioselectivity by protecting the nitro group during subsequent reactions.
Basic: What are the key considerations for ensuring the stability of this compound during storage?
Answer:
- Solubility : Store in anhydrous DMSO or ethanol to prevent hydrolysis ( notes DMSO solubility >100 mg/mL) .
- Light Sensitivity : Nitro groups are photoactive; use amber vials and store at –20°C .
- Moisture Control : Employ desiccants (e.g., silica gel) in storage containers, as moisture can degrade the ethanolamine moiety .
Advanced: How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
Answer:
- DFT Calculations : Model transition states for nitro-group reduction or alkylation steps to identify energy barriers. ’s coordination studies of pyridyl-metal complexes suggest similar approaches for predicting ligand reactivity .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics, aligning with experimental data from .
Advanced: What strategies resolve structural ambiguities in NMR spectra caused by nitro-group tautomerism?
Answer:
- Variable Temperature NMR : Perform experiments at –40°C to slow tautomeric interconversion and resolve split peaks .
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with quaternary carbons, distinguishing between nitro and amine environments .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time consistency indicates purity ( used similar methods) .
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C 47.79%, H 5.35%, N 24.77%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


